N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-33-22-15-13-21(14-16-22)24-17-18-27(32)30(29-24)19-7-12-26(31)28-25-11-6-5-10-23(25)20-8-3-2-4-9-20/h2-6,8-11,13-18H,7,12,19H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEBKSCLAYPWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The compound features several notable structural components:
- Biphenyl moiety : Enhances hydrophobic interactions.
- Pyridazine ring : Contributes to biological activity through its electron-withdrawing properties.
- Methoxy group : Improves solubility and may influence pharmacokinetics.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation reactions involving biphenyl derivatives and pyridazine precursors.
- Refluxing techniques to facilitate the formation of the butanamide linkage.
- Solvent-assisted methods to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown promising results against:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Studies reveal:
- Inhibition of pro-inflammatory cytokines : Reduces levels of TNF-alpha and IL-6 in activated macrophages.
- Time-dependent anti-inflammatory activity : Demonstrated in models of acute inflammation.
Analgesic Activity
The compound has also shown analgesic properties in animal models, indicating its potential use in pain management. Specific findings include:
- Reduction in pain response in formalin-induced nociceptive models.
- Comparison with standard analgesics like ibuprofen showed comparable efficacy.
The biological activity of this compound is believed to arise from several mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar to beta-lactam antibiotics.
- Modulation of inflammatory pathways : By interfering with NF-kB signaling.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4PP-16 | Piperidinyl core | Antimicrobial |
| 4PP-17 | Dimethylamino group | Reduced activity |
| 4PP-18 | Ester substitution | Loss of activity |
| 4PP-31 | Naphthyl group | Active against TB |
| 4PP-34 | Oxygen heterocycle | Less active |
This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its diverse biological applications.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays. For instance:
- Study on antibacterial activity : A controlled trial demonstrated a significant reduction in bacterial load in infected wounds treated with the compound compared to controls.
- Inflammation model study : In a murine model of arthritis, treatment with the compound resulted in decreased joint swelling and pain scores.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazinone Ring
4-(2’-Fluoro-[1,1’-Biphenyl]-4-yl)-N-(4-Methoxyphenyl)butanamide (Compound 5, )
- Structure: Replaces the pyridazinone’s 4-methoxyphenyl with a 4-methoxyaniline group; biphenyl has a fluoro substituent.
- Synthesis : PyBOP-mediated amidation (73% yield).
- The absence of the pyridazinone ring reduces hydrogen-bonding capacity compared to the target compound .
N-([1,1'-Biphenyl]-2-yl)-4-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide ()
Modifications in the Amide Linker and Aromatic Systems
4-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(Trifluoromethoxy)phenyl)butanamide ()
- Structure : Trifluoromethoxy substituent on the terminal phenyl.
- Molecular Weight : 447.4 g/mol.
- Key Feature : The trifluoromethoxy group increases lipophilicity and metabolic resistance, making it advantageous for blood-brain barrier penetration .
N-(1H-Benzimidazol-2-yl)-2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()
- Structure : Replaces biphenyl with a benzimidazole ring.
- Molecular Weight : 375.4 g/mol.
Pyridazinone-Antipyrine Hybrids ()
3-[3-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)propanamide (Compound 6h, )
- Structure : Incorporates a piperazine ring and antipyrine (pyrazolone) moiety.
- Synthesis Yield : 54% (lower than the target compound’s likely yield).
- IR Data: C=O stretches at 1650 cm⁻¹, similar to pyridazinone derivatives.
Structural and Functional Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
